REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]2)[CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:15](=[O:17])[CH3:16])=[C:4]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]2)[CH:3]=1
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Name
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|
Quantity
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17.5 g
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Type
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reactant
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Smiles
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FC1=CC(=C(N)C=C1)N1C=NC(=C1)C
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Name
|
|
Quantity
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90 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
FC1=CC(=C(C=C1)NC(C)=O)N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |